4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine
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Overview
Description
4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes aziridine and tetramethylpiperidine moieties, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine involves multiple steps. One common method starts with the preparation of 2,2,6,6-tetramethylpiperidine, which is then functionalized to introduce the aziridine and phosphoryl groups. The reaction conditions typically involve the use of strong bases and specific catalysts to ensure the correct formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process often includes steps such as distillation, crystallization, and purification to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aziridine and piperidine moieties can undergo substitution reactions with various reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and as an additive in various industrial processes .
Mechanism of Action
The mechanism of action of 4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine involves its interaction with specific molecular targets and pathways. The aziridine moiety can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The phosphoryl group may also play a role in modulating the compound’s activity by interacting with enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used in organic synthesis and as a catalyst.
2,2,6,6-Tetramethylpiperidine: A precursor for various derivatives and used in the preparation of specialized materials.
Uniqueness
4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine is unique due to its combination of aziridine and tetramethylpiperidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
64566-87-6 |
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Molecular Formula |
C20H40N3O5P |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
4-[aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C20H40N3O5P/c1-17(2)11-15(12-18(3,4)22(17)24)27-29(26,21-9-10-21)28-16-13-19(5,6)23(25)20(7,8)14-16/h15-16,24-25H,9-14H2,1-8H3 |
InChI Key |
VTIWVKCFPROHDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)OP(=O)(N2CC2)OC3CC(N(C(C3)(C)C)O)(C)C)C |
Origin of Product |
United States |
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